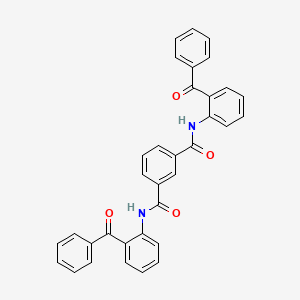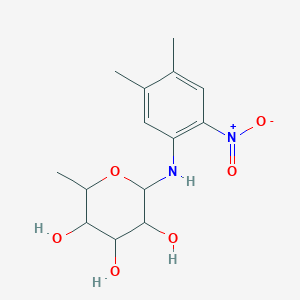
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine, also known as DPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine involves the inhibition of specific proteins or signaling pathways involved in disease progression. For example, in cancer research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of kinases such as AKT and mTOR, which are involved in cell proliferation and survival. In inflammation research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In neurological disorder research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have various biochemical and physiological effects depending on the disease model studied. In cancer research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine also has some limitations, including its poor solubility in water and its instability under certain conditions such as acidic pH.
Direcciones Futuras
There are several future directions for the research and development of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine. One direction is to improve the pharmacokinetic properties of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine, such as its solubility and stability, to enhance its therapeutic efficacy. Another direction is to explore the potential of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to elucidate the mechanism of action of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine in various disease models and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine involves the reaction between 3,5-diphenylpyrazole and 6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst loading.
Aplicaciones Científicas De Investigación
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In inflammation research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activation of certain signaling pathways. In neurological disorder research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-(3,5-diphenylpyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-28-12-14-29(15-13-28)23-17-24(26-18-25-23)30-22(20-10-6-3-7-11-20)16-21(27-30)19-8-4-2-5-9-19/h2-11,16-18H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXUEWFRQAYXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)
amine](/img/structure/B5107113.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![2,4-dibromo-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5107127.png)
![2-{benzyl[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5107134.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)

![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)
![2-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5107177.png)
